B1578094 Beta-defensin 10

Beta-defensin 10

Cat. No.: B1578094
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-defensin 10 (Defb10) belongs to the beta-defensin family of small cationic peptides, which are characterized by their antimicrobial activity against bacteria, fungi, and enveloped viruses . These peptides are produced in mucosal epithelia and neutrophils across species and play dual roles in innate immunity: direct pathogen killing and immune modulation . Recombinant rat this compound has been synthesized in E. coli and yeast systems, with product specifications highlighting its use in research applications (e.g., CSB-YP654925RA, CSB-EP654925RA) . Structurally, beta-defensins share a conserved motif with six cysteine residues forming three disulfide bonds, critical for their tertiary structure and function .

Properties

bioactivity

Antibacterial

sequence

NNEAQCEQAGGICSKDHCFHLHTRAFGHCQRGVPCRT

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of Beta-Defensin 10 with Similar Compounds

Structural and Functional Comparisons

Beta-defensins exhibit structural similarities but functional divergence due to variations in amino acid sequences and post-translational modifications. For example:

  • Beta-defensin 3 (DEFB103): Unlike Defb10, human Beta-defensin 3 demonstrates enhanced cytotoxicity and antimicrobial activity, influenced by disulfide bond integrity and cysteine substitutions . Its ability to stimulate cytokines (e.g., IL-6, CCL20) in keratinocytes contrasts with Defb10, whose immunomodulatory roles remain less characterized .
  • Beta-defensin 4 (DEFB104) : Shares antimicrobial functions but exhibits distinct tissue-specific expression patterns compared to Defb10 .

Table 1: Structural and Functional Comparison of Beta-Defensins

Feature This compound (Defb10) Beta-defensin 3 (DEFB103) Beta-defensin 2 (DEFB4)
Primary Source Recombinant (Yeast/E. coli) Human epithelial cells Human mucosal tissues
Key Function Antimicrobial activity Cytotoxicity, cytokine induction Antiviral response modulation
Disulfide Bonds 3 (conserved) 3 (critical for activity) 3 (conserved)
Expression Sites Rat mucosal epithelia Human keratinocytes Respiratory epithelium
Genetic Copy Number Variation (CNV) and Disease Associations

Beta-defensin genes exhibit CNV across populations, but associations with diseases vary:

  • DEFB103 and Psoriasis : In contrast, DEFB103 CNV is strongly associated with psoriasis, highlighting functional divergence within the family .
  • Measurement Methods : Triplex paralogue ratio tests (PRT) are more accurate for CNV typing than QPCR, which is sensitive to DNA quality . This methodological insight is critical for interpreting Defb10-related studies .

Table 2: CNV and Disease Associations

Gene Associated Disease Method Used Key Finding
Defb10 COPD (non-replicated) PRT, QPCR No robust population-level association
DEFB103 Psoriasis PRT CNV correlates with disease risk
DEFB4 Respiratory infections QPCR Inconclusive due to methodological bias
Antimicrobial Spectrum and Immune Modulation

While all beta-defensins exhibit broad antimicrobial activity, their targets and immune roles differ:

  • Defb10: Primarily studied in rats, its activity against gram-negative bacteria (e.g., E.
  • DEFB103: Effective against Staphylococcus aureus and fungi, with enhanced cytotoxicity in human keratinocytes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.